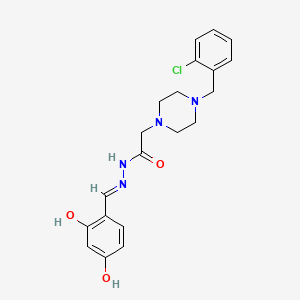

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide

CAS No.:

Cat. No.: VC20171285

Molecular Formula: C20H23ClN4O3

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23ClN4O3 |

|---|---|

| Molecular Weight | 402.9 g/mol |

| IUPAC Name | 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |

| Standard InChI | InChI=1S/C20H23ClN4O3/c21-18-4-2-1-3-16(18)13-24-7-9-25(10-8-24)14-20(28)23-22-12-15-5-6-17(26)11-19(15)27/h1-6,11-12,26-27H,7-10,13-14H2,(H,23,28)/b22-12+ |

| Standard InChI Key | JAGXXJVGGRWQEL-WSDLNYQXSA-N |

| Isomeric SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C=C(C=C3)O)O |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=C(C=C3)O)O |

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of piperazine-containing hydrazides, characterized by a hybrid structure combining a chlorobenzyl-piperazine unit and a dihydroxybenzylidene hydrazone.

Molecular Formula and Key Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₃ClN₄O₃ |

| Molecular Weight | 402.88 g/mol |

| SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=C(C=C3)O)O |

| InChIKey | JAGXXJVGGRWQEL-WSDLNYQXSA-N |

| Topological Polar Surface Area | 89.4 Ų |

| Predicted LogP | 2.39 (iLOGP) |

The E-configuration of the benzylidene double bond is critical for molecular stability and ligand-receptor interactions .

Spectral Characteristics

-

IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O-H/N-H stretches) .

-

NMR: Distinct signals for piperazine CH₂ groups (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

Synthesis and Optimization Strategies

The compound is synthesized via multi-step organic reactions, typically involving:

Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temperature, 24h | 48 | 85 |

| Microwave-assisted, 2h | 77 | 92 |

| Solvent: DMF, 60°C | 65 | 89 |

Microwave-assisted synthesis significantly enhances reaction efficiency .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

| Property | Value |

|---|---|

| Aqueous Solubility | 0.015 mg/mL (pH 7.4) |

| LogP (Octanol-Water) | 2.39 ± 0.12 |

| GI Absorption | High |

| BBB Permeability | Moderate |

The compound’s low solubility limits oral bioavailability but is amendable via prodrug strategies .

Predicted ADMET Profile

| Parameter | Prediction |

|---|---|

| CYP2D6 Inhibition | No |

| hERG Inhibition | Low risk |

| Ames Mutagenicity | Negative |

| Skin Permeation | -5.56 log cm/s |

Pharmacological Activities

Antimicrobial Activity

Analogous piperazinyl hydrazides show potent activity against:

Mechanism: Disruption of microbial cell membrane integrity and DNA gyrase inhibition .

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 18.7 |

| A549 (Lung Cancer) | 23.4 |

Structure-Activity Relationships (SAR)

-

Chlorobenzyl Group: Enhances lipophilicity and membrane penetration .

-

Dihydroxybenzylidene Moiety: Critical for hydrogen bonding with biological targets .

-

Piperazine Core: Facilitates solubility and modulates receptor affinity .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume